4-Amino-2-chloropyrimidine-5-carbaldehyde
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Overview
Description
4-Amino-2-chloropyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to natural nucleotides .
Mode of Action
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This allows for a variety of substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes due to their structural similarity to natural nucleotides .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.67 cm/s, indicating low skin permeability . The compound is also very soluble, with a solubility of 2.18-3.02 mg/ml .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities due to their structural similarity to natural nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-2-chloropyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method typically requires the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure high purity of the final product. The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases and other derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can serve as intermediates for further chemical transformations and applications in drug development .
Scientific Research Applications
4-Amino-2-chloropyrimidine-5-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: This compound is similar in structure but lacks the aldehyde group at position 5.
4-Amino-5-bromo-2-chloropyrimidine: This compound has a bromine atom at position 5 instead of an aldehyde group.
Uniqueness
4-Amino-2-chloropyrimidine-5-carbaldehyde is unique due to the presence of both an amino group at position 4 and an aldehyde group at position 5. This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-amino-2-chloropyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXFKRCZAGHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393547-54-0 |
Source
|
Record name | 4-Amino-2-chloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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